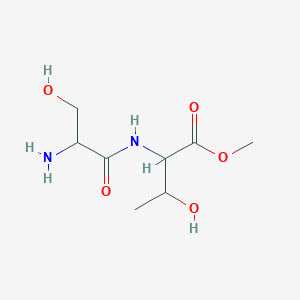
Methyl 2-(2-amino-3-hydroxypropanamido)-3-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-amino-3-hydroxypropanamido)-3-hydroxybutanoate is a complex organic compound with significant applications in various fields of science and industry. It is characterized by its unique molecular structure, which includes an ester group, an amide group, and multiple hydroxyl groups. This compound is known for its potential in medicinal chemistry and synthetic organic chemistry due to its versatile reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-amino-3-hydroxypropanamido)-3-hydroxybutanoate typically involves multi-step organic reactions. One common method includes the esterification of 2-(2-amino-3-hydroxypropanamido)-3-hydroxybutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another synthetic route involves the protection of the amino group followed by esterification and subsequent deprotection. For instance, the amino group can be protected using a tert-butoxycarbonyl (Boc) group, followed by esterification with methanol and sulfuric acid. The Boc group is then removed under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2-amino-3-hydroxypropanamido)-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively, using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of keto acids or diketones.
Reduction: Formation of primary alcohols and amines.
Substitution: Formation of substituted amides or esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-(2-amino-3-hydroxypropanamido)-3-hydroxybutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive functional groups.
Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.
Mécanisme D'action
The mechanism of action of Methyl 2-(2-amino-3-hydroxypropanamido)-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. This can modulate the activity of these biological molecules, leading to various physiological effects. For instance, the hydroxyl and amino groups can interact with active sites of enzymes, altering their catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2S)-2-[(2S)-2-amino-3-hydroxypropanamido]-3-phenylpropanoate: Similar structure but with a phenyl group instead of a hydroxyl group.
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Contains a Boc-protected amino group and a phenyl group.
Uniqueness
Methyl 2-(2-amino-3-hydroxypropanamido)-3-hydroxybutanoate is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and interactions. Its hydroxyl and amino groups offer multiple sites for derivatization, making it a valuable intermediate in synthetic organic chemistry and medicinal chemistry .
Propriétés
Formule moléculaire |
C8H16N2O5 |
|---|---|
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
methyl 2-[(2-amino-3-hydroxypropanoyl)amino]-3-hydroxybutanoate |
InChI |
InChI=1S/C8H16N2O5/c1-4(12)6(8(14)15-2)10-7(13)5(9)3-11/h4-6,11-12H,3,9H2,1-2H3,(H,10,13) |
Clé InChI |
SOBJYDMVKXPCBS-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(=O)OC)NC(=O)C(CO)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


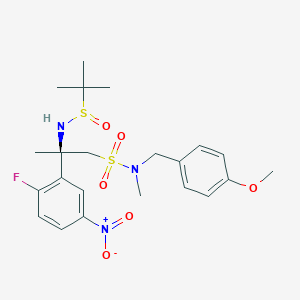
![Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis-](/img/structure/B12933685.png)
![(1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B12933691.png)
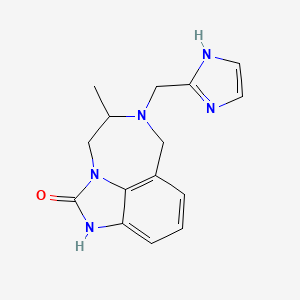
![1-(2,7-Diazaspiro[3.5]nonan-7-YL)ethanone dihydrochloride](/img/structure/B12933700.png)
![Glycine, N,N-bis[(1-methyl-1H-imidazol-2-yl)methyl]-](/img/structure/B12933703.png)

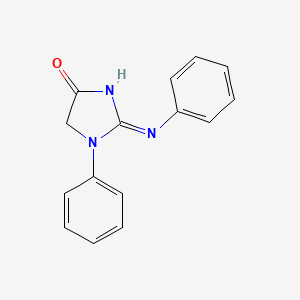
![1-[2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl]ethan-1-one](/img/structure/B12933724.png)
![Ethyl 6-formyl-1,4-dimethyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12933741.png)
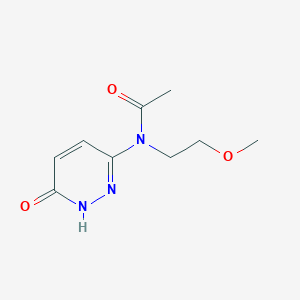
![[5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B12933751.png)
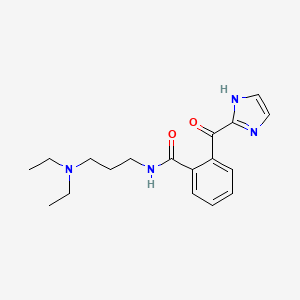
![N-(6-Chloro-4-(pentyloxy)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12933771.png)
